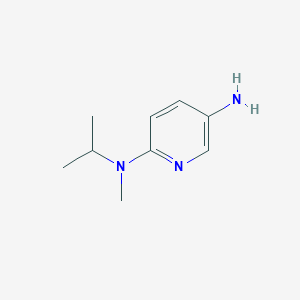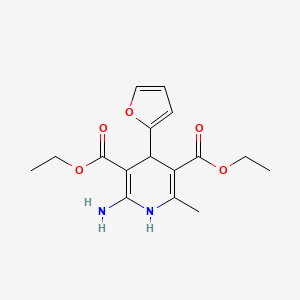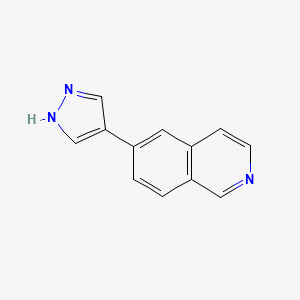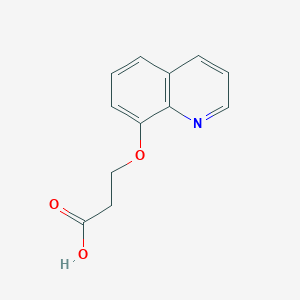
2-(3,4,5-trifluorophenyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₉F₃O It is characterized by a cyclopentanone ring substituted with a trifluorophenyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluorophenylboronic acid derivative is coupled with a cyclopentanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluorophenyl group is known to enhance the biological activity of compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
作用机制
The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the cyclopentanone moiety may contribute to the overall stability and bioavailability of the compound.
相似化合物的比较
Similar Compounds
- 2-(3,4-difluorophenyl)cyclopentan-1-one
- 2-(3,5-difluorophenyl)cyclopentan-1-one
- 2-(3,4,5-trichlorophenyl)cyclopentan-1-one
Uniqueness
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical and physical properties. The trifluorophenyl group imparts increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with fewer or different substituents.
属性
分子式 |
C11H9F3O |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
2-(3,4,5-trifluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H9F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7H,1-3H2 |
InChI 键 |
PREIEKPVDBMBNT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)C2=CC(=C(C(=C2)F)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol](/img/structure/B8708994.png)


![(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8709039.png)



![(Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide](/img/structure/B8709057.png)






